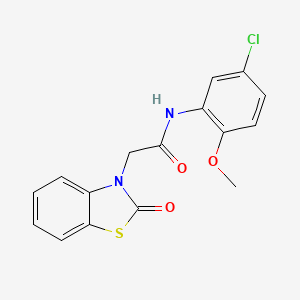![molecular formula C21H21FN6O3S B11597266 N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide](/img/structure/B11597266.png)
N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorophenyl group, and a sulfamoyl phenylacetamide moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors under controlled conditions to form the 4,6-dimethylpyrimidine ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.
Formation of the carbamimidoyl group: This step involves the reaction of the pyrimidine ring with a suitable reagent to form the carbamimidoyl group.
Coupling with sulfamoyl phenylacetamide: The final step involves the coupling of the intermediate compounds to form the target compound. This step typically requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
科学的研究の応用
N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-chlorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide
- N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-bromophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide
- N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)carbamimidoyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H21FN6O3S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
N-[4-[(Z)-[[(4,6-dimethylpyrimidin-2-yl)amino]-(2-fluoroanilino)methylidene]amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H21FN6O3S/c1-13-12-14(2)24-20(23-13)27-21(26-19-7-5-4-6-18(19)22)28-32(30,31)17-10-8-16(9-11-17)25-15(3)29/h4-12H,1-3H3,(H,25,29)(H2,23,24,26,27,28) |
InChIキー |
JUUSNQUIIRQDTG-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=CC=CC=C3F)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B11597185.png)
![2-methylpropyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597195.png)
![1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea](/img/structure/B11597212.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide](/img/structure/B11597221.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11597224.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B11597228.png)
![{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11597229.png)
![2-[(5Z)-5-(2-bromobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11597237.png)
![ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597245.png)
![((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11597248.png)
![5-(1-Allyl-5-bromo-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597253.png)
![(5Z)-5-(4-methylbenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597254.png)

![4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11597261.png)
